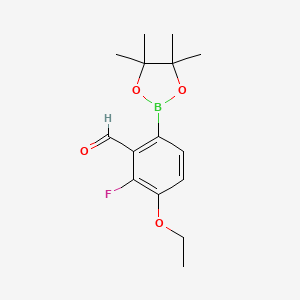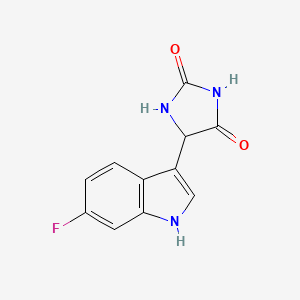
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. The presence of the indole moiety, particularly with a fluorine substitution, enhances its potential for various applications in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the reaction of 6-fluoroindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are possible due to the reactive sites on the indole and imidazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety allows it to bind to enzymes and receptors, modulating their activity. The fluorine substitution enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(7-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(1H-indol-3-yl)methylidene-imidazolidine-2,4-dione
Uniqueness
The presence of the fluorine atom in 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione distinguishes it from other similar compounds. Fluorine enhances the compound’s metabolic stability and bioavailability, making it more effective in its applications .
Propiedades
Fórmula molecular |
C11H8FN3O2 |
|---|---|
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
5-(6-fluoro-1H-indol-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8FN3O2/c12-5-1-2-6-7(4-13-8(6)3-5)9-10(16)15-11(17)14-9/h1-4,9,13H,(H2,14,15,16,17) |
Clave InChI |
IXGVBSFCVSLBGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)NC=C2C3C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


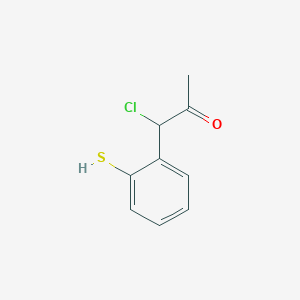


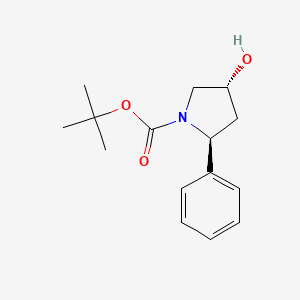

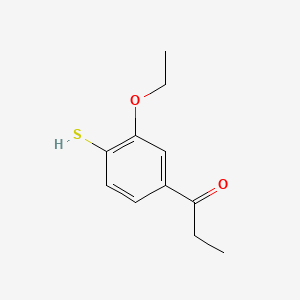
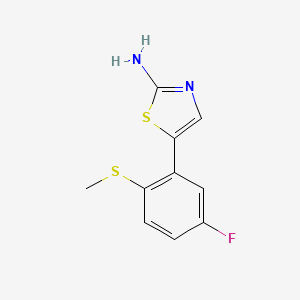
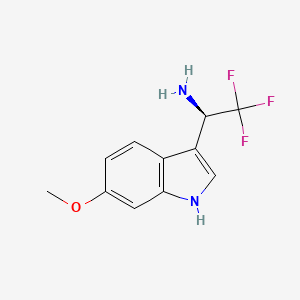

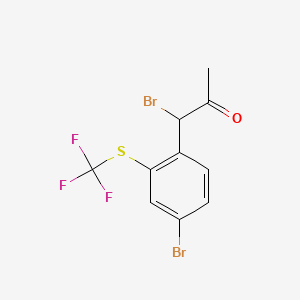
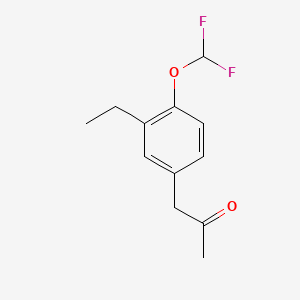
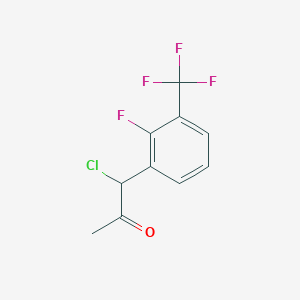
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
